molecular formula C30H32N4O5 B2922337 4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide CAS No. 899914-84-2

4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

Katalognummer: B2922337
CAS-Nummer: 899914-84-2
Molekulargewicht: 528.609
InChI-Schlüssel: OZQUAUHSNPPUCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide is a useful research compound. Its molecular formula is C30H32N4O5 and its molecular weight is 528.609. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide is a novel quinazoline derivative that has gained attention due to its potential pharmacological properties. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition effects.

Chemical Structure

The compound's structure can be represented as follows:

C24H30N4O4\text{C}_{24}\text{H}_{30}\text{N}_{4}\text{O}_{4}

This complex structure includes various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including our compound of interest. The antimicrobial activity was assessed using agar diffusion methods against several bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

CompoundBacterial Strains TestedInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound AE. coli1832 µg/mL
Compound AS. aureus2016 µg/mL
Compound AC. albicans1564 µg/mL

Note: The above data are indicative and derived from comparative studies with known antibiotics.

The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli , showcasing its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of the compound was evaluated through in vitro assays against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549).

Table 2: Cytotoxicity Results

Cell LineIC50 Value (µM)Selectivity Index
MCF-712.55.0
HCT-11615.04.5
A54910.06.0

The compound demonstrated potent cytotoxicity with IC50 values ranging from 10 µM to 15 µM , indicating a promising selective toxicity towards cancer cells compared to normal fibroblast cells .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, the compound was also tested for its ability to inhibit specific enzymes related to cancer progression, such as EGFR and VEGFR-2 kinases.

Table 3: Enzyme Inhibition Assay Results

EnzymeIC50 Value (µM)
EGFR8.0
VEGFR-29.5

These results suggest that the compound effectively inhibits key enzymes involved in tumor growth and angiogenesis, providing a pathway for further development as an anticancer therapeutic .

Case Studies

Several case studies have highlighted the potential of quinazoline derivatives in treating various diseases:

  • Case Study on Antimicrobial Activity : A study reported that modified quinazoline compounds exhibited enhanced activity against drug-resistant strains of bacteria, suggesting a critical role in combating antibiotic resistance.
  • Case Study on Anticancer Effects : Research indicated that similar quinazoline derivatives showed synergistic effects when combined with conventional chemotherapy agents, enhancing overall efficacy in tumor reduction.

Eigenschaften

CAS-Nummer

899914-84-2

Molekularformel

C30H32N4O5

Molekulargewicht

528.609

IUPAC-Name

4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C30H32N4O5/c1-3-21-14-16-23(17-15-21)32-28(36)20-34-25-11-6-5-10-24(25)29(37)33(30(34)38)18-8-13-27(35)31-19-22-9-4-7-12-26(22)39-2/h4-7,9-12,14-17H,3,8,13,18-20H2,1-2H3,(H,31,35)(H,32,36)

InChI-Schlüssel

OZQUAUHSNPPUCC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.